6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
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Overview
Description
This compound, also known as CITCO , is a chemical with the molecular formula C19H13Cl3N2OS. It has a molecular weight of 423.74.
Molecular Structure Analysis
The molecular structure of this compound consists of a nicotinaldehyde core with a sulfonyl group attached to a 4-chlorophenyl group at the 6-position and an oxime group attached to a 2,4-dichlorobenzyl group .Scientific Research Applications
Antimicrobial and Antibiofilm Agents
Compounds containing the sulfonyl moiety, such as 6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde derivatives, have been studied for their potential as antimicrobial and antibiofilm agents. These compounds have shown promising results against bacterial and fungal strains, particularly in fighting Gram-positive pathogens and biofilm-associated infections .
Drug Design and Synthesis
The sulfonyl group is a common feature in drug design due to its ability to interact with biological targets. The compound could be utilized in the synthesis of novel drugs, leveraging its structural components to enhance lipophilicity and potentially improve drug efficacy .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling reaction is a widely applied method for forming carbon-carbon bonds in organic chemistry. Compounds like (E)-{[6-(4-chlorobenzenesulfonyl)pyridin-3-yl]methylidene}[(2,4-dichlorophenyl)methoxy]amine could serve as intermediates or reagents in this process, contributing to the synthesis of complex organic molecules .
Anti-Tubercular Agents
Derivatives of the compound have been designed and synthesized for evaluation as anti-tubercular agents. These studies aim to develop new treatments for tuberculosis, particularly targeting Mycobacterium tuberculosis H37Ra .
Toxicity Testing
The compound’s derivatives have been subjected to alternative toxicity testing, such as assays on freshwater cladoceran Daphnia magna Straus. These studies are essential for assessing the environmental impact and safety profile of new chemical entities .
Mechanism of Action
properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)sulfonylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O3S/c20-15-4-6-17(7-5-15)28(25,26)19-8-1-13(10-23-19)11-24-27-12-14-2-3-16(21)9-18(14)22/h1-11H,12H2/b24-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPJFOCOURDYJW-BHGWPJFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime |
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